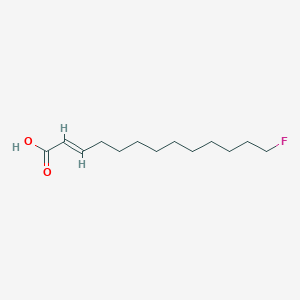

13-Fluorotridec-2-enoic acid

説明

BenchChem offers high-quality 13-Fluorotridec-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Fluorotridec-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1675-24-7 |

|---|---|

分子式 |

C13H23FO2 |

分子量 |

230.32 g/mol |

IUPAC名 |

(E)-13-fluorotridec-2-enoic acid |

InChI |

InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+ |

InChIキー |

BPHCWBZPOVJJAF-PKNBQFBNSA-N |

SMILES |

C(CCCCCF)CCCCC=CC(=O)O |

異性体SMILES |

C(CCCCCF)CCCC/C=C/C(=O)O |

正規SMILES |

C(CCCCCF)CCCCC=CC(=O)O |

同義語 |

13-Fluoro-2-tridecenoic acid |

製品の起源 |

United States |

Q & A

Basic: What are the optimal synthetic routes for 13-Fluorotridec-2-enoic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves fluorination at the 13th carbon of a tridec-2-enoic acid precursor. A common approach is nucleophilic substitution using alkali metal fluorides (e.g., KF) under anhydrous conditions. To validate purity:

- Use HPLC with UV detection (λ = 210–230 nm) to quantify residual reactants.

- Confirm structural integrity via NMR (e.g., NMR for fluorine position, NMR for double bond geometry).

- Cross-validate with FT-IR to detect functional groups (e.g., C-F stretch ~1100 cm) .

Basic: How should stability studies be designed to assess degradation pathways under varying pH and temperature?

Methodological Answer:

Design accelerated stability studies using:

- pH gradients (e.g., 2.0, 7.4, 9.0) at 25°C and 40°C.

- LC-MS/MS to identify degradation products (e.g., hydrolyzed or oxidized derivatives).

- Kinetic modeling (Arrhenius equation) to predict shelf life. Ensure controls for light exposure and oxygen sensitivity .

Advanced: How can computational methods predict the reactivity of the fluorine substituent in catalytic or biological systems?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and bond dissociation energies.

- Simulate intermolecular interactions (e.g., hydrogen bonding with enzymes) using molecular docking (AutoDock Vina).

- Validate predictions with experimental kinetic data (e.g., fluorometric assays for enzyme inhibition) .

Advanced: How to resolve contradictions in reported spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) across studies?

Methodological Answer:

- Conduct meta-analysis of literature data, noting solvent effects (DMSO vs. CDCl), concentration, and instrument calibration.

- Reproduce disputed spectra under standardized conditions.

- Apply multivariate statistics (PCA) to identify outliers or systematic errors .

Advanced: What strategies reconcile discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using species-specific microsomal assays.

- Evaluate tissue distribution via radiolabeling (e.g., for PET imaging).

- Use transgenic models to isolate metabolic pathways influencing activity .

Basic: What analytical techniques are critical for characterizing the double bond geometry (cis/trans) in this compound?

Methodological Answer:

- NOESY NMR to detect spatial proximity of protons across the double bond.

- Polarimetry or VCD (Vibrational Circular Dichroism) for chiral centers influenced by geometry.

- GC-MS with derivatization (e.g., methyl ester formation) to enhance volatility and resolution .

Advanced: How to design a structure-activity relationship (SAR) study targeting fluorinated analogs?

Methodological Answer:

- Synthesize analogs with fluorine at adjacent positions (e.g., 12-F or 14-F) and assess bioactivity.

- Use QSAR models to correlate electronic parameters (Hammett constants) with experimental outcomes.

- Validate hypotheses via crystallography (e.g., protein-ligand co-crystals) .

Basic: What are best practices for ensuring reproducibility in fluorinated fatty acid research?

Methodological Answer:

- Document reaction conditions (solvent purity, catalyst batch) in supplemental data.

- Share raw spectral files (e.g., JCAMP-DX format) for independent validation.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How to address conflicting hypotheses about the metabolic stability of fluorinated vs. non-fluorinated analogs?

Methodological Answer:

- Conduct isotope tracer studies (e.g., -labeling) to track metabolic intermediates.

- Compare CYP450 inhibition profiles using liver microsomes.

- Integrate transcriptomics data to identify enzymes upregulated in fluorinated analog metabolism .

Advanced: What methodologies quantify the environmental persistence of 13-Fluorotridec-2-enoic acid in aqueous systems?

Methodological Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。